N-(2,3-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Overview
Description
N-(2,3-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DIPPA, is a synthetic compound that has been widely used in scientific research. It was first synthesized in 2007 by a team of chemists led by Professor David Leigh at the University of Edinburgh. Since then, DIPPA has been studied extensively for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of the protein-protein interaction between MDM2 and p53, which is a key pathway in cancer development.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and neuroprotective effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been shown to protect neurons from oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value, which means it can inhibit the activity of enzymes and proteins at very low concentrations. In addition, this compound is relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and care must be taken when handling and disposing of the compound.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a tool for studying protein-protein interactions and enzyme activity. In addition, there is potential for the use of this compound in materials science, particularly in the synthesis of new materials with unique properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used in a wide range of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs that target specific biological pathways. In chemical biology, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(15(22)20-13-8-4-7-12(18)14(13)19)21-16(23)10-5-2-3-6-11(10)17(21)24/h2-9H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYXUJMIKJCEFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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